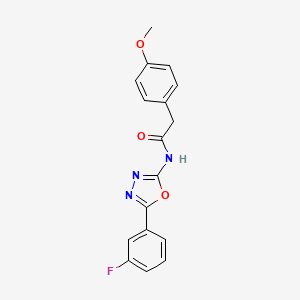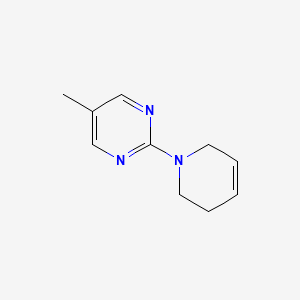
2-(3,6-Dihydro-2H-pyridin-1-yl)-5-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,6-Dihydro-2H-pyridin-1-yl)-5-methylpyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PNU-142633 and is a pyrimidine derivative.
作用機序
The mechanism of action of 2-(3,6-Dihydro-2H-pyridin-1-yl)-5-methylpyrimidine is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, the compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. These include the inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and reduction in oxidative stress and inflammation. The compound has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further research.
実験室実験の利点と制限
One of the main advantages of using 2-(3,6-Dihydro-2H-pyridin-1-yl)-5-methylpyrimidine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, the compound has low toxicity and good solubility, making it easy to work with. However, one limitation of using this compound is its relatively high cost, which may limit its use in some research settings.
将来の方向性
There are many potential future directions for research on 2-(3,6-Dihydro-2H-pyridin-1-yl)-5-methylpyrimidine. Some possible areas of investigation include:
- Further studies on the compound's potential as a cancer treatment, including clinical trials in humans.
- Investigation of the compound's potential as an antioxidant and anti-inflammatory agent in the treatment of other diseases, such as Alzheimer's and Parkinson's.
- Exploration of the compound's potential as a diagnostic tool for cancer and other diseases.
- Investigation of the compound's potential as a tool for studying the mechanisms of cell growth, proliferation, and apoptosis.
Conclusion
In conclusion, this compound is a promising compound with a wide range of potential applications in scientific research. Its high purity, stability, and low toxicity make it an attractive candidate for further investigation as a potential treatment for cancer and other diseases. Additionally, the compound's antioxidant and anti-inflammatory properties may have broader applications in the treatment of other diseases. Further research is needed to fully understand the mechanisms of action of this compound and to explore its potential in various fields of scientific research.
合成法
The synthesis of 2-(3,6-Dihydro-2H-pyridin-1-yl)-5-methylpyrimidine involves the reaction of 2,4-diamino-5-methylpyrimidine with 3,4-dihydropyridin-2(1H)-one in the presence of a catalyst. The reaction is carried out under mild conditions and results in the formation of the desired compound with high yield and purity.
科学的研究の応用
2-(3,6-Dihydro-2H-pyridin-1-yl)-5-methylpyrimidine has a wide range of potential applications in the field of scientific research. It has been studied extensively for its use as a pharmaceutical agent, specifically as a potential treatment for cancer and other diseases. The compound has also been investigated for its antioxidant and anti-inflammatory properties.
特性
IUPAC Name |
2-(3,6-dihydro-2H-pyridin-1-yl)-5-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-9-7-11-10(12-8-9)13-5-3-2-4-6-13/h2-3,7-8H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVDHLYPFPUIPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B2696706.png)

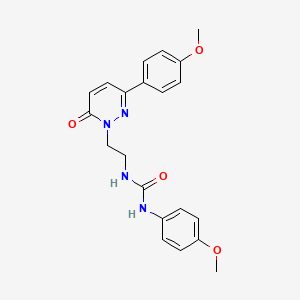
![3-(2-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2696710.png)
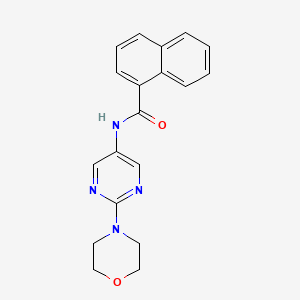

![5-Bromopyrido[4,3-d]pyrimidine](/img/structure/B2696715.png)
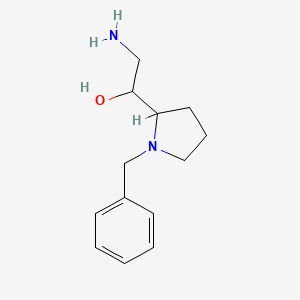
![(E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2696719.png)

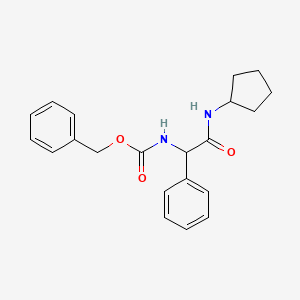
![Ethyl 4-((4-((2-(dimethylamino)ethyl)(4-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2696722.png)
